
2-(1H-Pyrazol-1-yl)benzylamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(1H-Pyrazol-1-yl)benzylamine

Cat. No.: B1365511 Get Quote

An In-depth Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)methanamine

Executive Summary
(2-(1H-Pyrazol-1-yl)phenyl)methanamine is a bifunctional organic molecule that serves as a

highly valuable building block for drug discovery and materials science. It integrates two key

chemical motifs onto a benzene core: the 1H-pyrazole ring, a well-established "privileged

scaffold" in medicinal chemistry, and a benzylamine group, which provides a versatile synthetic

handle for further molecular elaboration.[1][2][3] The specific ortho-substitution pattern of these

groups creates a unique three-dimensional architecture, making it an attractive starting point

for the design of targeted therapeutics, particularly kinase inhibitors, and specialized ligands for

coordination chemistry. This guide provides a comprehensive overview of its chemical identity,

a robust synthesis protocol with mechanistic insights, detailed analytical characterization

methods, and a discussion of its potential applications, grounded in established chemical

principles and safety protocols.

Nomenclature and Physicochemical Properties
Correctly identifying a compound is the foundation of all scientific research. The nomenclature

and key identifiers for this molecule are standardized to ensure universal recognition and

accurate data retrieval.

IUPAC Name and Chemical Identifiers
The systematic name for this compound according to the International Union of Pure and

Applied Chemistry (IUPAC) is (2-(1H-pyrazol-1-yl)phenyl)methanamine.[4] It is also commonly
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referred to by several synonyms.[4]

Identifier Value

IUPAC Name (2-(1H-Pyrazol-1-yl)phenyl)methanamine

Common Name 2-(1H-Pyrazol-1-yl)benzylamine

CAS Number 449758-13-8[4][5]

Molecular Formula C₁₀H₁₁N₃[4][5]

Molecular Weight 173.21 g/mol [4][5]

Canonical SMILES C1=CC=C(C(=C1)CN)N2C=CC=N2

InChI Key AVKMXPDYQVKSFF-UHFFFAOYSA-N[6]

Physicochemical Data
The physical properties of the compound dictate its handling, storage, and application in

various experimental settings.

Property Value Source

Appearance White to off-white solid
Typical for similar aromatic

amines

Density 1.16 ± 0.1 g/cm³ (Predicted) [4]

Boiling Point
~100 °C (Predicted, likely at

reduced pressure)
[4]

Storage

Store at 2–8 °C under an inert

atmosphere (Argon or

Nitrogen)

[4]

The Pyrazole-Benzylamine Scaffold: A Privileged
Motif in Drug Discovery
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The structure of (2-(1H-pyrazol-1-yl)phenyl)methanamine is not a random assortment of atoms;

it is a deliberate combination of functional groups that are highly valued in medicinal chemistry.

The Role of the Pyrazole Core
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It

is considered a "privileged scaffold" because its derivatives have been shown to bind to a wide

range of biological targets, leading to numerous approved drugs.[1][3]

Bioisosteric Replacement: The pyrazole ring often serves as a bioisostere for a phenyl ring,

improving physicochemical properties like solubility and metabolic stability while maintaining

or enhancing biological activity.[3]

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond

donors and acceptors, facilitating strong and specific interactions with protein active sites.

Proven Therapeutic Relevance: The pyrazole nucleus is central to blockbuster drugs such as

Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor for erectile

dysfunction), highlighting its versatility and success in drug development.[1]

The Benzylamine Functional Group
The primary amine of the benzylamine moiety is a critical functional group that provides a point

for synthetic diversification.[2]

Synthetic Versatility: It readily undergoes a wide range of reactions, including amide bond

formation, sulfonylation, reductive amination, and alkylation, allowing for the systematic

exploration of structure-activity relationships (SAR).

Pharmacophore Element: The amine can be protonated at physiological pH, forming a

positively charged ammonium ion. This allows it to form strong ionic interactions (salt

bridges) with negatively charged residues like aspartate or glutamate in a protein's binding

pocket, a common feature in many enzyme inhibitors.

Synthesis and Mechanistic Considerations
A reliable and scalable synthesis is crucial for the practical application of any chemical building

block. We propose a modern, two-step synthetic route based on a palladium-catalyzed
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Buchwald-Hartwig amination followed by a standard nitrile reduction.

Retrosynthetic Analysis
The retrosynthetic analysis breaks down the target molecule into commercially available

starting materials. The primary disconnection is at the C-N bond between the benzene and

pyrazole rings, followed by the conversion of the aminomethyl group back to a nitrile, a

common and stable precursor.

(2-(1H-Pyrazol-1-yl)phenyl)methanamine

2-(1H-Pyrazol-1-yl)benzonitrile

Functional Group Interconversion
(Amine Reduction)

2-Fluorobenzonitrile

Buchwald-Hartwig
N-Arylation

1H-Pyrazole

Buchwald-Hartwig
N-Arylation

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol
This protocol employs modern organometallic chemistry, which offers high yields and excellent

functional group tolerance compared to older methods like the Ullmann condensation.

Step 1: Buchwald-Hartwig N-Arylation of Pyrazole with 2-Fluorobenzonitrile

Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1H-pyrazole

(1.1 eq), 2-fluorobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium

carbonate (Cs₂CO₃, 2.0 eq).
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Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction

progress by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite to remove the catalyst and inorganic salts.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-

(1H-pyrazol-1-yl)benzonitrile.

Step 2: Reduction of Nitrile to Primary Amine

Reactor Setup: To a round-bottom flask under an argon atmosphere, dissolve the 2-(1H-

pyrazol-1-yl)benzonitrile (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium

aluminum hydride (LAH, ~2.0 eq) in THF.

Causality Note: LAH is a powerful reducing agent necessary for nitrile reduction. The slow

addition at 0 °C is critical to control the highly exothermic reaction.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 4-6 hours until the starting material is consumed (monitored by TLC).

Quenching (Fieser Workup): Cautiously quench the reaction at 0 °C by the sequential,

dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water

again (3X mL), where X is the mass of LAH used in grams. This procedure is self-validating

as it produces a granular precipitate of aluminum salts that is easily filtered.

Purification: Stir the resulting slurry for 30 minutes, then filter. Wash the solid with additional

THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield (2-

(1H-pyrazol-1-yl)phenyl)methanamine. Further purification via recrystallization or

chromatography may be performed if necessary.

Analytical Characterization and Quality Control
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Rigorous analytical testing is required to confirm the identity, structure, and purity of the

synthesized compound.

Structural Confirmation

Crude Product
from Synthesis

Column
Chromatography

Purity Check
(>95% by HPLC) Structural Confirmation

¹H & ¹³C NMR

Mass Spectrometry

QC Passed
Final Product

Click to download full resolution via product page

Caption: A standard workflow for analytical characterization.

Spectroscopic Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to each unique proton environment.

Aromatic Protons (Benzene Ring): Multiplets between δ 7.2-7.8 ppm (4H).

Pyrazole Protons: Three distinct signals, likely a doublet, a triplet, and a doublet, between

δ 6.5-8.0 ppm (3H).

Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm (2H).

Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (2H), which is D₂O

exchangeable.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon

atoms. Expected signals include those for the 10 distinct carbons of the aromatic rings and

the aliphatic methylene carbon (~45 ppm).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact

mass measurement. For C₁₀H₁₁N₃, the expected monoisotopic mass for the protonated

molecule [M+H]⁺ is approximately 174.1026.

Chromatographic Purity Assessment
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the

standard method for assessing purity.

Typical Conditions:

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1%

trifluoroacetic acid (TFA) or formic acid.

Detection: UV detector set to 254 nm.

Acceptance Criterion: For use in drug discovery, a purity of ≥95% is typically required.

Reactivity and Applications in Medicinal Chemistry
The true value of this molecule lies in its potential as a starting point for more complex

structures.

Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge"

region of the kinase active site. The pyrazole ring of this molecule is perfectly suited for this

role. The ortho-disposed benzylamine provides a vector pointing towards the solvent-exposed

region, ideal for adding substituents that can enhance potency and selectivity.
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Caption: Conceptual binding mode in a generic kinase active site.

Analogues and Structure-Activity Relationships (SAR)
The positional isomers of this compound, such as 3-(1H-pyrazol-1-yl)benzylamine[7] and 4-

(1H-pyrazol-1-yl)benzylamine[6][8], are also commercially available or synthetically accessible.

A comparative study of these isomers is a foundational step in any SAR campaign. The ortho-

isomer's constrained geometry may pre-organize the molecule for binding to specific targets,

potentially offering higher affinity or selectivity compared to the more flexible meta and para

isomers.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound may not be universally

available, its hazards can be inferred from the benzylamine and substituted pyrazole structural

components.[2]

Hazard Identification
Based on analogues, the compound should be treated as:

Corrosive: Causes severe skin burns and eye damage.[9]

Harmful: Harmful if swallowed or in contact with skin.

Irritant: May cause respiratory irritation.
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Recommended Handling Procedures
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation.

[10][11] Eyewash stations and safety showers must be readily accessible.[11]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.

[12]

Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[10]

Storage and Disposal
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably

in a refrigerator at 2-8 °C.[4][10] Store away from incompatible materials such as strong

oxidizing agents and acids.[10]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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